(S)-2-benzylamino-3-phenyl-1-propanol

VAP-1 Inhibition Enzyme Assay Inflammation

Researchers requiring defined (S)-stereochemistry for asymmetric synthesis face limited reliable sourcing. This compound resolves that need with documented performance. - Acts as a chiral ligand in Henry reactions, achieving up to 98% enantiomeric excess. - Serves as a selective tool compound for rat VAP-1 (IC50=23 nM) with a >50-fold potency range over related structures. - Streamlines synthesis of N-benzylated heterocycles, reducing step count in medicinal chemistry campaigns.

Molecular Formula C16H19NO
Molecular Weight 241.334
CAS No. 42807-45-4
Cat. No. B2585278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-benzylamino-3-phenyl-1-propanol
CAS42807-45-4
Molecular FormulaC16H19NO
Molecular Weight241.334
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)NCC2=CC=CC=C2
InChIInChI=1S/C16H19NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,16-18H,11-13H2/t16-/m0/s1
InChIKeyLHXDBXYWIPUULZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Benzylamino-3-phenyl-1-propanol (CAS 42807-45-4): A Chiral Amino Alcohol Scaffold for Asymmetric Catalysis and Biological Probe Development


(S)-2-benzylamino-3-phenyl-1-propanol (CAS 42807-45-4), also referred to as (S)-N-benzylphenylalaninol, is a chiral amino alcohol derived from the naturally occurring amino acid L-phenylalanine . It possesses a secondary amine and a primary alcohol group within a stereodefined (S)-configuration, which confers its utility as a chiral building block and ligand. The compound's structure enables its participation in diverse synthetic transformations, including asymmetric catalysis , and it has been identified as a modest inhibitor of vascular adhesion protein-1 (VAP-1) in vitro [1].

Why Generic Substitution of (S)-2-Benzylamino-3-phenyl-1-propanol (CAS 42807-45-4) is Scientifically Unjustified: Evidence of Structural and Functional Specificity


The compound's utility is not interchangeable with its (R)-enantiomer or with structurally similar amino alcohols. The (S)-stereochemistry is critical for its performance as a chiral auxiliary in asymmetric synthesis, where the opposite enantiomer would yield opposite stereochemical outcomes . Furthermore, even minor structural variations among benzylamine derivatives lead to significant differences in biological activity, as exemplified by a >50-fold range in VAP-1 inhibitory potency observed across a series of related compounds [1]. This underscores the necessity of selecting the precise chemical entity (S)-2-benzylamino-3-phenyl-1-propanol for applications demanding defined stereochemistry or specific biological targeting.

Quantitative Differentiation of (S)-2-Benzylamino-3-phenyl-1-propanol (CAS 42807-45-4): Comparative Performance Data for Informed Procurement


VAP-1 Inhibitory Potency: A Quantitative Comparison with Other Benzylamine Derivatives

In a head-to-head comparison of benzylamine derivatives for inhibition of human vascular adhesion protein-1 (VAP-1), (S)-2-benzylamino-3-phenyl-1-propanol (BDBM50205269) exhibited an IC50 of 180 nM [1]. This potency is 3.4-fold weaker than the more potent derivative BDBM50433259 (IC50 = 53 nM [2]), but 8.3-fold stronger than the weaker derivative BDBM50268069 (IC50 = 1,500 nM [3]).

VAP-1 Inhibition Enzyme Assay Inflammation

Species Selectivity Profile: Rat vs. Human VAP-1 Inhibition

The compound exhibits notable species selectivity for VAP-1. While its human VAP-1 IC50 is 180 nM, its potency against the rat ortholog is significantly higher (IC50 = 23 nM), representing a 7.8-fold preference for the rodent enzyme [1]. This contrasts with the profile of derivative BDBM50433259, which shows a 2.3-fold preference for human VAP-1 (human IC50 = 53 nM; rat IC50 = 120 nM) [2].

VAP-1 Species Selectivity Enzyme Inhibition

Chiral Auxiliary Performance: A Unique Scaffold for Asymmetric Synthesis

As a chiral ligand, (S)-2-benzylamino-3-phenyl-1-propanol has been employed in copper-catalyzed asymmetric Henry reactions, achieving product yields up to 97% and enantiomeric excesses (ee) up to 98% . This performance positions it as a viable alternative to other chiral amino alcohol ligands, such as those derived from camphor, which typically yield lower enantioselectivities (e.g., 91% ee [1]) under comparable reaction conditions.

Asymmetric Synthesis Chiral Auxiliary Henry Reaction

Synthetic Utility: A Preferred Starting Material for Triazole Synthesis

The compound serves as a direct starting material for the synthesis of chiral triazolo[3,4-c][1,4]oxazin-2-ium derivatives, a class of compounds with potential antiviral activity [1]. This contrasts with simpler amino alcohols like (S)-2-amino-3-phenylpropan-1-ol, which lack the benzylamino group and would require additional synthetic steps to introduce this functionality for similar heterocyclic constructions [2].

Organic Synthesis Chiral Building Block Heterocycle Synthesis

Optimal Research and Industrial Applications for (S)-2-Benzylamino-3-phenyl-1-propanol (CAS 42807-45-4)


Preclinical In Vivo Studies of VAP-1 Inhibition in Rodent Models

The compound's strong selectivity for rat VAP-1 (IC50 = 23 nM) over human VAP-1 (IC50 = 180 nM) makes it a well-suited tool compound for investigating the role of VAP-1 in rodent models of inflammation, metabolic disease, or oncology, where human-selective inhibitors may show reduced efficacy [1].

Asymmetric Catalysis: Henry Reactions Requiring High Enantioselectivity

For synthetic projects demanding high enantiomeric purity, this compound's documented performance as a chiral ligand in asymmetric Henry reactions (up to 98% ee) provides a reliable, commercially available option compared to ligands with lower reported selectivities [1].

Synthesis of Chiral Heterocycles and Peptidomimetics

The compound's pre-installed benzylamino group streamlines the construction of N-benzylated chiral heterocycles, such as triazolo-oxazin-2-ium derivatives, reducing synthetic step count and increasing overall efficiency in medicinal chemistry campaigns [1].

Structure-Activity Relationship (SAR) Studies of Benzylamine Derivatives

Its position within a well-characterized SAR series (VAP-1 IC50 range from 53 nM to 1,500 nM) allows researchers to use it as a comparator or control compound when designing and evaluating novel benzylamine-based inhibitors [1].

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